molecular formula C11H11ClN2O2 B1307556 ethyl 3-amino-5-chloro-1H-indole-2-carboxylate CAS No. 62578-58-9

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Cat. No.: B1307556
CAS No.: 62578-58-9
M. Wt: 238.67 g/mol
InChI Key: LMNGJTFHRLLAEF-UHFFFAOYSA-N
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Description

Historical Context and Development of Indole Chemistry

The study of indole chemistry originated in the mid-19th century with investigations into the dye indigo, which led to the isolation of indole by Adolf von Baeyer in 1866 via zinc dust reduction of oxindole. This discovery laid the groundwork for understanding indole’s heterocyclic structure, characterized by a fused benzene and pyrrole ring. The Fischer indole synthesis, developed in 1883, became a cornerstone for synthesizing indole derivatives by cyclizing phenylhydrazines with aldehydes or ketones under acidic conditions. By the 1930s, interest surged as indole motifs were identified in biologically critical compounds like tryptophan and auxins.

The evolution of indole-2-carboxylate derivatives accelerated with advancements in catalytic methods. For example, palladium-catalyzed oxidative amination and C–H functionalization techniques, reported in 2004 and 2016, enabled efficient synthesis of substituted indole-2-carboxylates. Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate emerged as a structurally unique compound, combining electron-withdrawing (chloro) and electron-donating (amino) groups on the indole scaffold. Its development reflects broader trends in optimizing regioselectivity and functional group compatibility in heterocyclic synthesis.

Position of Indole-2-Carboxylate Derivatives in Heterocyclic Chemistry

Indole-2-carboxylates occupy a strategic niche in heterocyclic chemistry due to their dual functionality: the indole core provides aromatic stability and π-electron richness, while the carboxylate group enhances solubility and serves as a handle for further derivatization. Substituents at the 3- and 5-positions significantly modulate electronic and steric properties. For instance:

  • The 5-chloro group deactivates the benzene ring, directing electrophilic substitution to the pyrrole moiety.
  • The 3-amino group participates in hydrogen bonding and serves as a nucleophilic site for cross-coupling reactions.

Comparative studies highlight the versatility of indole-2-carboxylates as intermediates. For example, this compound has been utilized in synthesizing tetracyclic structures via intramolecular cycloadditions, while its deacetylated analog, indole-2-carboxylic acid, is a key precursor for anti-hypertension agents. The compound’s structural features make it a valuable scaffold for drug discovery, particularly in designing kinase inhibitors and antimicrobial agents.

Table 1: Key Properties of this compound

Property Value/Description Source
Molecular Formula C$${11}$$H$${11}$$ClN$${2}$$O$${2}$$
Molecular Weight 238.67 g/mol
SMILES O=C(C(N1)=C(N)C2=C1C=CC(Cl)=C2)OCC
Melting Point Not reported (stable at 2–8°C)

Structural Features and Chemical Identity

This compound features a bicyclic indole system substituted at positions 2, 3, and 5:

  • Indole Core : The fused benzene and pyrrole rings create a planar, aromatic system. The pyrrole’s nitrogen lone pair contributes to π-electron delocalization, enhancing reactivity at C3.
  • Substituents :
    • Position 2 : An ethyl ester group (–COOCH$$2$$CH$$3$$) improves solubility in organic solvents and facilitates hydrolysis to carboxylic acid derivatives.
    • Position 3 : A primary amine (–NH$$_2$$) enables Schiff base formation and participation in Ullmann or Buchwald-Hartwig couplings.
    • Position 5 : A chloro substituent (–Cl) withdraws electrons via inductive effects, stabilizing the molecule against oxidation.

X-ray crystallography of analogous compounds reveals that the amino and ester groups adopt coplanar orientations with the indole ring, minimizing steric strain. The chlorine atom at C5 induces a slight distortion in the benzene ring, altering electronic density at adjacent positions.

Research Significance and Scope

This compound is pivotal in medicinal and materials chemistry:

  • Pharmaceutical Intermediates : It serves as a precursor to duocarmycin analogs, potent antitumor agents, via Suzuki-Miyaura cross-coupling at C5.
  • Agrochemical Development : Chlorinated indole derivatives exhibit herbicidal and fungicidal activities, leveraging the chloro group’s bioisosteric properties.
  • Materials Science : The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors and light-emitting diodes (OLEDs).

Recent studies emphasize its role in cascade reactions , where palladium catalysts mediate sequential C–H amination and cyclization to yield polycyclic indole alkaloids. Furthermore, its amino group has been functionalized with acylating agents to produce protease inhibitors, demonstrating broad utility in drug design.

Properties

IUPAC Name

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNGJTFHRLLAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394316
Record name ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62578-58-9
Record name ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 2-Aminobenzonitriles

A novel methodology for synthesizing 3-amino-1H-indole-2-carboxylates, including ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, involves the following steps:

  • Protection of 2-Aminobenzonitriles :

    • The starting material, 2-aminobenzonitrile, is protected as benzyl (2-cyanophenyl)carbamate.
    • This step ensures stability and selectivity during subsequent reactions.
  • Formation of Glycinate Esters :

    • Sodium hydride (NaH) is used to deprotonate the glycinate ester.
    • The resulting nucleophile reacts with bromoacetate esters to form the glycinate derivative.
  • Indole Core Formation :

    • Under low-temperature conditions, the α-carbon of the glycinate ester adds to the cyano group in an intramolecular cyclization reaction.
    • This yields the indole core structure with amino and carboxylate functional groups.
  • Deprotection :

    • The N-carbamate protecting group is removed using Pd-C-mediated hydrogenolysis under neutral conditions with molecular hydrogen.

This method exhibits good functional group tolerance and provides yields ranging from 30% to 50%, depending on the substituents present on the aromatic ring and ester groups.

Direct Amination of Indole Derivatives

Another approach involves the direct amination of pre-functionalized indole derivatives:

  • Starting Material :

    • A chlorinated indole derivative, such as ethyl 5-chloro-1H-indole-2-carboxylate, is used as the precursor.
  • Amination Reaction :

    • The amination at the 3-position is achieved using ammonia or an amine source under catalytic conditions.
    • Reagents such as palladium catalysts or transition-metal complexes are often employed to facilitate selective amination.

This method is advantageous for its simplicity but may require optimization for regioselectivity and yield.

Multi-Step Synthesis via Acyl Chlorides

This method involves multiple steps starting from simpler intermediates:

  • Preparation of Acyl Chloride Intermediate :

    • A precursor compound is chlorinated to introduce the chloro group at the desired position on the indole ring.
  • Esterification :

    • The acyl chloride reacts with ethanol under acidic or basic conditions to form the ethyl ester.
  • Amination :

    • The amino group is introduced at the 3-position using reducing agents like sodium borohydride or through catalytic hydrogenation.

This approach provides flexibility in modifying substituents but generally requires careful control of reaction conditions to avoid over-reduction or side reactions.

Comparative Analysis of Methods

Method Key Reagents Advantages Limitations
Synthesis from 2-Aminobenzonitriles Sodium hydride, bromoacetate esters, Pd-C High functional group tolerance; moderate yield Multi-step process; requires specific reagents
Direct Amination Ammonia, palladium catalysts Simple and direct Requires optimization for regioselectivity
Multi-Step via Acyl Chlorides Acyl chlorides, ethanol Flexible for structural modifications Risk of side reactions; multi-step synthesis

Notes and Recommendations

  • Storage Conditions : this compound should be stored at 2–8°C in a sealed container to ensure stability.
  • Purity Considerations : For research purposes, a purity level above 95% is recommended.
  • Optimization Strategies : Reaction conditions such as temperature, solvent choice, and catalyst loading should be optimized based on scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves several steps, including:

  • Formation of the Indole Framework: Starting from simple indole derivatives.
  • Chlorination: Introducing the chloro substituent using chlorinating agents.
  • Amination: Incorporating the amino group through nucleophilic substitution reactions.
  • Esterification: Finalizing the structure by forming the ethyl ester.

This multi-step synthesis allows for high yields and purity levels suitable for research applications.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

  • Anticancer Activity: Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, a series of analogs demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values as low as 29 nM .
  • Antimicrobial Properties: The compound has been investigated for its ability to combat bacterial and fungal infections, showing promise as a bioactive agent.

Biological Research

The compound's interactions with biological targets have been extensively studied:

  • Enzyme Inhibition: this compound has been identified as an inhibitor of key enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases.
  • Neuroprotective Effects: Research indicates that certain indole derivatives may have protective effects against neurotropic viruses, enhancing their potential in treating viral infections .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for:

  • Synthesis of Complex Molecules: Its structure allows for further modifications to create more complex indole derivatives with enhanced biological activities .
  • Dye and Pigment Development: The compound can be utilized in developing dyes and pigments due to its stable chemical properties.

Case Studies and Research Findings

  • Antiproliferative Activity Study:
    • A recent study evaluated various derivatives of this compound against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC₅₀ of 29 nM, outperforming standard treatments like erlotinib .
  • Enzyme Interaction Analysis:
    • Another study focused on the compound's ability to inhibit specific enzymes linked to cancer progression. The findings suggested that modifications at the indole position could enhance binding affinity while reducing cytotoxicity, thus improving therapeutic profiles .

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and chloro groups on the indole ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Features:

  • Structural Motifs: The chlorine substituent enhances lipophilicity and influences electronic properties, while the amino group at position 3 provides a site for further functionalization (e.g., acylation, alkylation) .
  • Synthetic Routes : Synthesis typically involves Friedel-Crafts acylation of ethyl 5-chloro-1H-indole-2-carboxylate followed by reduction or hydrolysis steps. For example, triethylsilane in trifluoroacetic acid is used to reduce acylated intermediates to alkylated derivatives .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate -NH₂ 238.68 Versatile intermediate for amide/urea derivatives; potential CNS activity .
Ethyl 3-propionyl-5-chloro-1H-indole-2-carboxylate -COCH₂CH₃ 293.74 Acylated precursor; used in alkylation reactions to generate lipophilic analogs .
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate -CF₃ 291.65 Enhanced metabolic stability; melting point: 165–166°C; irritant hazard .

Key Differences :

  • The amino group (-NH₂) in the target compound allows for hydrogen bonding and further derivatization, whereas acyl or trifluoromethyl groups prioritize lipophilicity and steric effects .

Variations in Halogen Position and Ester Groups

Compound Name Halogen Position Ester Group Similarity Score* Key Attributes
Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate 6-Cl Ethyl 0.89 Altered electronic effects due to chlorine position; potential differences in receptor binding .
Mthis compound 5-Cl Methyl 0.88 Reduced steric bulk compared to ethyl ester; lower molecular weight (224.65 g/mol) .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl None (acid) - Direct carboxylic acid derivative; used in metal-chelating applications .

Notes:

  • *Similarity scores calculated based on structural alignment (0–1 scale) .
  • Ethyl esters generally enhance membrane permeability compared to methyl esters or carboxylic acids .

Biological Activity

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of ongoing research in various biological pathways and enzyme interactions.

Chemical Structure and Properties

The chemical formula of this compound is C11H11ClN2O2C_{11}H_{11}ClN_{2}O_{2}, with a molecular weight of approximately 238.67 g/mol. The presence of an amino group at the 3-position and a chloro group at the 5-position of the indole ring significantly influences its biological activity and interactions with target proteins.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The amino and chloro groups enhance its binding affinity to enzymes, receptors, or other proteins, leading to modulation of various biological pathways. This compound has been studied for its ability to inhibit key enzymes involved in disease pathways, particularly in cancer and microbial infections.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various strains. In particular, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an antibacterial agent .

Microorganism MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Staphylococcus aureus (MRSA)<1.00
Candida albicans7.80

This data highlights the compound's efficacy against resistant strains, which is critical in the context of rising antibiotic resistance.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines, including A549 lung cancer cells. The compound's mechanism involves disrupting cellular processes leading to apoptosis, characterized by the overexpression of pro-apoptotic factors like Bax and caspases .

Case Study: A549 Cell Line
In a study assessing the cytotoxic effects on A549 cells, this compound demonstrated an IC50 value indicating effective growth inhibition compared to control compounds. The results suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Variations in the indole scaffold can lead to different pharmacological profiles:

Compound Similarity Unique Features
Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate0.93Different amino position; potential varied activity
Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate0.89Variation in chlorine position affecting reactivity
Mthis compound0.88Methyl group instead of ethyl; altered lipophilicity

These variations indicate that subtle changes in structure can significantly influence the compound's biological properties.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsMonitoringYield Optimization
AcylationAlCl₃, acyl chloride, 1,2-dichloroethane, refluxTLC (ethyl acetate/hexane)Combiflash (0–40% ethyl acetate/hexane)
Hydrolysis3 N NaOH in ethanol, refluxTLC (30% ethyl acetate/hexane)Acidification to pH 2, cold washing

Advanced: How can reaction conditions be optimized for introducing diverse substituents at the 3-position?

Methodological Answer:
Optimization focuses on:

  • Catalyst selection : Anhydrous AlCl₃ is critical for Friedel-Crafts acylation, but alternative Lewis acids (e.g., FeCl₃) may reduce side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic substitution.
  • Temperature control : Prolonged reflux (>3 h) risks decomposition; argon atmosphere prevents oxidation .
  • Post-reaction workup : Ice-cold water quenching minimizes byproduct formation.

Q. Data Consideration :

  • TLC thresholds : Lower ethyl acetate ratios (25%) improve acylated product separation.
  • Chromatography gradients : Stepwise elution (0–40% ethyl acetate) resolves structurally similar derivatives .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • TLC : Primary monitoring tool using 30% ethyl acetate/hexane; Rf values compared to precursors .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., amino group at C3, ethyl ester at C2).
  • Mass spectrometry : HRMS (e.g., FAB-HRMS) verifies molecular weight (±0.001 Da) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Signals
¹H NMRδ 1.3–1.4 (t, ester -CH₂CH₃), δ 6.8–7.2 (indole aromatic protons)
¹³C NMRδ 165–170 (ester C=O), δ 110–150 (indole carbons)
HRMS[M+H]⁺ calculated for C₁₁H₁₀ClN₂O₂: 253.0375

Advanced: How does the 3-amino group influence reactivity in further functionalization?

Methodological Answer:
The 3-amino group enables:

Nucleophilic reactions : Reacts with chloroacetyl chloride to form amides (e.g., ethyl 3-[(chloroacetyl)amino] derivatives) under basic conditions (K₂CO₃/DMF) .

Cyclocondensation : With aldehydes or ketones, forms Schiff bases, which can cyclize to heterocycles (e.g., thiazoles) using acetic acid/sodium acetate reflux .

Q. Critical Parameters :

  • pH control : Neutral or mildly acidic conditions prevent amino group protonation, enhancing nucleophilicity.
  • Solvent polarity : DMF or PEG-400 improves solubility of polar intermediates .

Basic: What are common applications of this compound in medicinal chemistry?

Methodological Answer:

  • SAR studies : The 5-chloro and 3-amino groups are pharmacophores for allosteric modulation. For example, analogous indole-2-carboxamides show potent activity as allosteric GPCR modulators .
  • Enzyme inhibition : Derivatives inhibit HIV integrase and cancer-related kinases via π-π stacking and hydrogen bonding .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Control experiments : Compare activity of the parent compound vs. analogs lacking the 3-amino or 5-chloro groups.
  • Computational modeling : MD simulations assess binding modes (e.g., AutoDock Vina).
  • Dose-response curves : EC₅₀/IC₅₀ values clarify potency discrepancies.

Case Study :
Indole-2-carboxamides with 3-methyl vs. 3-amino substituents show 10-fold differences in GPCR modulation due to steric hindrance .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

  • Anhydrous conditions : Use argon lines and dried solvents to prevent AlCl₃ hydrolysis.
  • Acid handling : Neutralize NaOH with 0.1 N HCl in a fume hood to avoid chlorine gas release.
  • Waste disposal : Quench AlCl₃ with ice-water before disposal .

Advanced: What strategies improve yields in large-scale synthesis?

Methodological Answer:

  • Continuous flow reactors : Enhance acylation step efficiency (residence time <30 min) .
  • Recrystallization : DMF/acetic acid (1:1) yields >95% pure crystals .
  • Catalyst recycling : AlCl₃ recovery via aqueous extraction reduces costs.

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